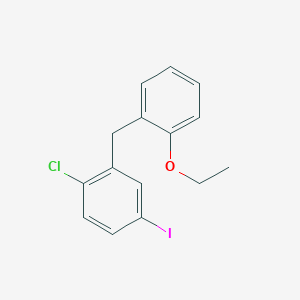
1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene is an organic compound with the molecular formula C15H14ClIO It is a derivative of benzene, featuring chloro, ethoxybenzyl, and iodo substituents
Vorbereitungsmethoden
The synthesis of 1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethoxybenzyl chloride and 4-iodoaniline.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane. A base such as potassium carbonate is used to facilitate the reaction.
Synthetic Route: The 2-ethoxybenzyl chloride is reacted with 4-iodoaniline in the presence of a base to form the desired product. The reaction mixture is then purified using column chromatography to isolate this compound.
Analyse Chemischer Reaktionen
1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions. Common reagents include sodium iodide in acetone for the Finkelstein reaction.
Oxidation Reactions: The ethoxybenzyl group can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodo group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Researchers use this compound to study the effects of halogenated benzene derivatives on biological systems. It can be used in the development of new pharmaceuticals.
Medicine: The compound’s potential as a precursor in drug synthesis makes it relevant in medicinal chemistry. It may be used to develop new therapeutic agents.
Industry: In the chemical industry, it serves as a starting material for the production of various fine chemicals and specialty compounds.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The chloro and iodo groups can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The ethoxybenzyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene can be compared with other halogenated benzene derivatives:
1-Chloro-2-(2-ethoxybenzyl)-4-bromobenzene: Similar structure but with a bromine atom instead of iodine. It may have different reactivity and biological activity due to the different halogen.
1-Chloro-2-(2-ethoxybenzyl)-4-fluorobenzene: Contains a fluorine atom, which is smaller and more electronegative than iodine, leading to different chemical properties.
1-Chloro-2-(2-ethoxybenzyl)-4-methylbenzene:
Eigenschaften
Molekularformel |
C15H14ClIO |
|---|---|
Molekulargewicht |
372.63 g/mol |
IUPAC-Name |
1-chloro-2-[(2-ethoxyphenyl)methyl]-4-iodobenzene |
InChI |
InChI=1S/C15H14ClIO/c1-2-18-15-6-4-3-5-11(15)9-12-10-13(17)7-8-14(12)16/h3-8,10H,2,9H2,1H3 |
InChI-Schlüssel |
RYYDEFYMXWGLFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1CC2=C(C=CC(=C2)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromooxazolo[4,5-c]pyridine](/img/structure/B13152662.png)

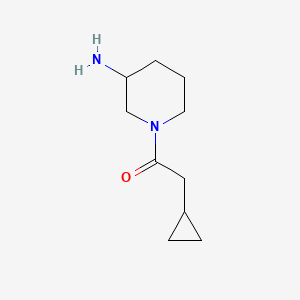

![2-{7-Oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13152677.png)
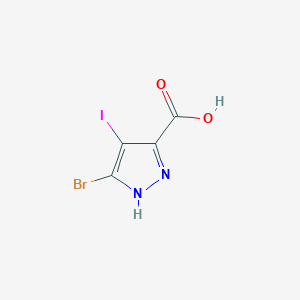

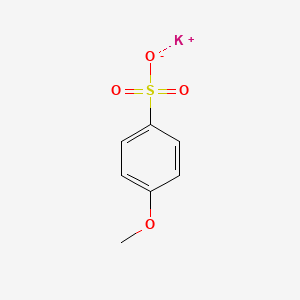
![4,4,5,5-Tetramethyl-2-{2-[4-(methylsulfanyl)phenyl]ethenyl}-1,3,2-dioxaborolane](/img/structure/B13152692.png)
![N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide](/img/structure/B13152695.png)
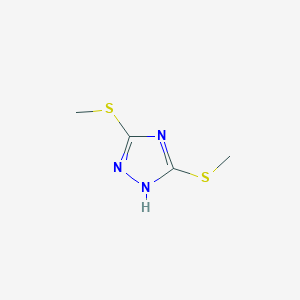
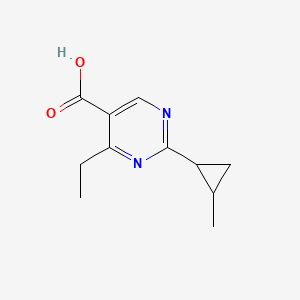
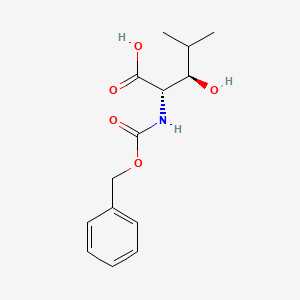
![N-[(Phenylmethoxy)carbonyl]-L-valyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-a-asparagine](/img/structure/B13152730.png)
